molecular formula C25H23N7O2 B12462692 N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide

N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide

Cat. No.: B12462692
M. Wt: 453.5 g/mol
InChI Key: IILLAKZVEHVDQD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide: is a complex organic compound with a unique structure that combines an acetylphenyl group with a triazinyl core and glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide typically involves a multi-step process. One common method includes the reaction of 4-acetylphenylamine with 4,6-dichloro-1,3,5-triazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with glycine to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The triazinyl core can be reduced under specific conditions.

    Substitution: The phenylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).

Major Products

The major products formed from these reactions include carboxylic acids, reduced triazine derivatives, and substituted phenylamino compounds.

Scientific Research Applications

N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide is unique due to its combination of an acetylphenyl group with a triazinyl core and glycinamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H23N7O2

Molecular Weight

453.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetamide

InChI

InChI=1S/C25H23N7O2/c1-17(33)18-12-14-21(15-13-18)27-22(34)16-26-23-30-24(28-19-8-4-2-5-9-19)32-25(31-23)29-20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,27,34)(H3,26,28,29,30,31,32)

InChI Key

IILLAKZVEHVDQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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